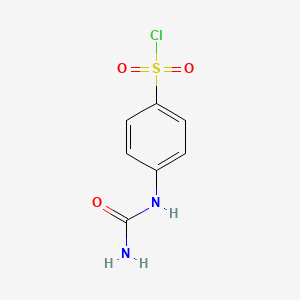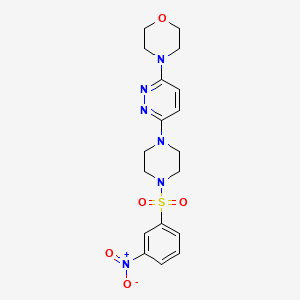
4-Ureido-benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Ureido-benzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with urea under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-Ureido-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-ureido-benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Catalysts: Triethylamine, pyridine
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
4-Ureido-benzenesulfonic Acid: Formed through hydrolysis.
科学的研究の応用
4-Ureido-benzenesulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-ureido-benzenesulfonyl chloride involves its ability to react with nucleophilic sites on biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes through its sulfonyl chloride group .
類似化合物との比較
Benzenesulfonyl Chloride: Similar in structure but lacks the ureido group.
4-Aminobenzenesulfonyl Chloride: Contains an amino group instead of a ureido group.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of a ureido group.
Uniqueness: 4-Ureido-benzenesulfonyl chloride is unique due to the presence of the ureido group, which imparts distinct chemical and biological properties. This group enhances its reactivity with nucleophiles and its potential as an enzyme inhibitor, making it a valuable compound in various research applications .
特性
IUPAC Name |
4-(carbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJKMQNJQCJCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40685-78-7 |
Source


|
| Record name | 40685-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)




![1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2793325.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2793327.png)

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2793330.png)
![N'-(1-phenylethyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2793331.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2793333.png)
![3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2793335.png)


